Epaminurad

Description

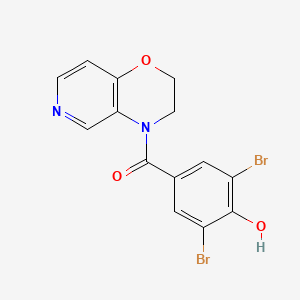

a renal urate transporter 1 (URAT1) inhibitor with uricosuric acitivity; structure in first source

Structure

3D Structure

Properties

CAS No. |

1198153-15-9 |

|---|---|

Molecular Formula |

C14H10Br2N2O3 |

Molecular Weight |

414.05 g/mol |

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |

InChI |

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2 |

InChI Key |

ZMVGQIIOXCGAFV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epaminurad; |

Origin of Product |

United States |

Foundational & Exploratory

Epaminurad's Action in Renal Proximal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for Epaminurad (also known as UR-1102), a novel uricosuric agent, with a specific focus on its activity within the renal proximal tubules.[1][2]

Core Mechanism of Action

This compound is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[3][4][5] URAT1 is a critical protein located on the apical (brush border) membrane of renal proximal tubular cells.[3] Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, a key process in regulating serum uric acid (sUA) levels.[3][6]

By selectively blocking hURAT1, this compound inhibits this reabsorption process.[4] This leads to a significant increase in the urinary excretion of uric acid, which in turn lowers the concentration of uric acid in the blood.[2][4] This targeted action makes this compound a promising therapeutic agent for conditions characterized by high sUA levels, such as gout and hyperuricemia.[3][4]

Selectivity Profile

A key feature of this compound is its high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3.[3][6] While many uricosuric drugs inhibit both URAT1 (reducing reabsorption) and OAT1/OAT3 (reducing secretion), which can limit their overall urate-lowering effect, this compound's selectivity enhances its efficacy.[6] In vitro studies have demonstrated that this compound potently inhibits URAT1 while only modestly affecting OAT1 and OAT3.[3][5] This selectivity contributes to a more pronounced urate-lowering effect compared to less selective agents like benzbromarone.[2][6]

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound against key renal transporters.

| Transporter | Parameter | Value | Cell Line/System |

| hURAT1 | Kᵢ | 0.057 ± 0.036 µM | HEK293 cells expressing hURAT1 |

| hOAT1 | Kᵢ | 7.2 ± 0.8 µM | HEK293 cells expressing hOAT1 |

| hOAT3 | Kᵢ | 2.4 ± 0.2 µM | HEK293 cells expressing hOAT3 |

Data sourced from MedchemExpress.[5]

Clinical Efficacy: Serum Urate Reduction

Clinical trials have demonstrated a significant, dose-dependent reduction in serum uric acid levels in patients with gout.

| Treatment Group (once daily for 4 weeks) | Proportion of Patients with sUA < 0.36 mmol/L |

| Placebo | 0.00% |

| This compound 3 mg | 54.05% |

| This compound 6 mg | 71.79% |

| This compound 9 mg | 88.89% |

| Febuxostat 80 mg (Reference) | 84.21% |

Data from a Phase 2b dose-finding study.[7][8]

Signaling Pathways and Molecular Interactions

The interaction of this compound with URAT1 is a direct inhibitory binding. This prevents the conformational changes in the transporter that are necessary for uric acid transport across the apical membrane of the proximal tubule cells.

Experimental Protocols

In Vitro URAT1, OAT1, and OAT3 Inhibition Assay

-

Objective: To determine the inhibitory potency (Kᵢ) of this compound on hURAT1, hOAT1, and hOAT3.

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently overexpressing the respective transporter (hURAT1, hOAT1, or hOAT3).[3]

-

Methodology:

-

HEK293 cells are cultured and transfected with plasmids containing the cDNA for the target transporter.

-

Transfected cells are seeded into multi-well plates.

-

On the day of the assay, cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a solution containing a radiolabeled substrate (e.g., [¹⁴C]-uric acid for URAT1, [³H]-p-aminohippuric acid for OAT1/3) and varying concentrations of this compound (or vehicle control).

-

The uptake is stopped at a specified time point by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀) is calculated by non-linear regression.

-

The IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation.

-

-

Data Analysis: The results are typically expressed as the mean ± standard deviation from multiple replicates.

Phase 2b Clinical Trial for Efficacy Assessment

-

Objective: To evaluate the urate-lowering efficacy and safety of different doses of this compound compared to placebo in patients with gout.[7]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding clinical trial.[7]

-

Participant Profile: Patients aged 19-70 years diagnosed with gout and having a serum urate level ≥ 0.42 mmol/L.[7]

-

Methodology:

-

Eligible patients undergo a screening period, including washout of previous treatments and initiation of gout flare prophylaxis.

-

Participants are randomized to receive a once-daily oral dose of this compound (e.g., 3 mg, 6 mg, 9 mg), placebo, or a reference drug (e.g., febuxostat) for a specified duration (e.g., 12 weeks).[7][8]

-

Blood samples are collected at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12) to measure serum uric acid levels.[8]

-

The primary efficacy endpoint is the proportion of patients achieving a target sUA level (e.g., < 0.36 mmol/L) at a specific time point (e.g., week 4).[7][8]

-

Safety and tolerability are assessed by monitoring adverse events, clinical laboratory tests (including serum creatinine and liver function parameters), and vital signs throughout the study.[6][7]

-

-

Data Analysis: Statistical comparisons are performed between the this compound dose groups and the placebo group to determine the significance of the urate-lowering effect.[7]

References

- 1. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]

Preclinical Pharmacology of Epaminurad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epaminurad (formerly known as UR-1102 or URC102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1). Developed for the treatment of hyperuricemia and gout, its mechanism of action focuses on increasing the renal excretion of uric acid. Preclinical studies have demonstrated its potent and selective inhibition of URAT1 over other renal transporters, leading to significant uricosuric and plasma urate-lowering effects in animal models. Furthermore, this compound has shown a favorable safety profile, including a lower potential for hepatotoxicity compared to the uricosuric agent benzbromarone. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and metabolic pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby promoting its excretion in the urine.[2] This targeted action leads to a reduction in serum uric acid levels.[2]

Preclinical studies have highlighted the selectivity of this compound for URAT1 over other organic anion transporters (OATs) such as OAT1 and OAT3, which are also involved in urate transport.[3][4] This selectivity is significant as the inhibition of OAT1 and OAT3 by other uricosuric agents can limit their overall efficacy.[5]

Caption: Mechanism of action of this compound in the renal proximal tubule.

In Vitro Pharmacology

Transporter Inhibition Profile

The inhibitory activity of this compound against key renal transporters was evaluated in human embryonic kidney (HEK) 293 cells overexpressing the respective transporters.[3][4] The results demonstrate a high selectivity for URAT1.

| Compound | Transporter | Inhibition Constant (Ki) in µM |

| This compound (UR-1102) | URAT1 | 0.057 ± 0.036 [6] |

| OAT1 | 7.2 ± 0.8[6] | |

| OAT3 | 2.4 ± 0.2[6] | |

| Benzbromarone | URAT1 | 0.051 ± 0.014[1] |

| OAT1 | 0.22 ± 0.03[1] | |

| OAT3 | 0.12 ± 0.05[1] |

| Compound | Transporter | IC50 in µM |

| This compound (UR-1102) | ABCG2 | 72 ± 10 [1] |

| Benzbromarone | ABCG2 | 26 ± 1[1] |

Experimental Protocol: Transporter Inhibition Assay

-

Cell Line: Human embryonic kidney (HEK) 293 cells transiently overexpressing human URAT1, OAT1, or OAT3.[3][4]

-

Substrates:

-

URAT1: Radiolabeled uric acid.

-

OAT1 and OAT3: Radiolabeled p-aminohippuric acid (PAH).[6]

-

-

Methodology:

-

HEK293 cells expressing the target transporter were seeded in appropriate culture plates.

-

Cells were washed and pre-incubated in a buffer solution.

-

Various concentrations of this compound (UR-1102) or the reference compound (benzbromarone) were added to the cells.

-

The radiolabeled substrate (uric acid or PAH) was then added, and the cells were incubated for a specified period to allow for substrate uptake.

-

The uptake reaction was stopped by washing the cells with ice-cold buffer.

-

Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to determine the extent of substrate uptake.

-

Inhibition constants (Ki) were calculated from the concentration-response curves.

-

Caption: Workflow for the in vitro transporter inhibition assay.

In Vivo Pharmacology

Animal Model and Efficacy

The in vivo efficacy of this compound was evaluated in tufted capuchin monkeys (Cebus apella), an animal model with low uricase activity, resulting in naturally high plasma urate levels.[3][4]

-

Study Design: this compound (3, 10, and 30 mg/kg) or benzbromarone (3, 10, 30, and 100 mg/kg) was administered orally once daily for 3 consecutive days.[3][7]

-

Results: this compound demonstrated a dose-dependent reduction in plasma uric acid and a significant increase in the fractional excretion of urinary uric acid (FEUA).[8] At a dose of 3 mg/kg, this compound showed uricosuric and urate-lowering effects comparable to the highest dose of benzbromarone (100 mg/kg).[6]

| Treatment Group | Dose (mg/kg) | Mean Plasma Uric Acid (mg/dL) | Fractional Excretion of Uric Acid (FEUA) (%) |

| Vehicle Control | - | 3.6 ± 0.2 | 8.8 ± 0.4 |

| This compound | 3 | 2.5 | 22.6 |

| 10 | 2.4 | 35.4 | |

| 30 | 1.8 | 42.1 | |

| Benzbromarone | 3 | 3.4 | 10.3 |

| 10 | 3.0 | 14.5 | |

| 30 | 2.8 | 18.5 | |

| 100 | 2.7 | 20.6 |

Experimental Protocol: In Vivo Monkey Study

-

Animals: Four male and two female tufted capuchin monkeys (Cebus apella).[1]

-

Drug Administration: this compound or benzbromarone was administered orally via gavage.

-

Sample Collection: Blood and urine samples were collected at various time points after administration.[1]

-

Bioanalysis: Plasma and urinary concentrations of uric acid and creatinine were measured.[1] Drug concentrations in plasma were also determined.

-

Calculation of FEUA: The fractional excretion of urinary uric acid was calculated using the following formula: FEUA (%) = [(Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid × Urine Creatinine)] × 100

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in tufted capuchin monkeys following a single oral dose.[6]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (µg·h/mL) |

| 3 | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |

| 10 | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |

| 30 | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |

Metabolism

In vitro studies using human liver microsomes and hepatocytes have identified the primary metabolic pathways of this compound. The main routes of metabolism are glucuronidation and oxidation.[3]

-

Major Metabolizing Enzymes:

-

Metabolic Pathways: The rank order of contribution to the overall metabolism is glucuronidation ≥ oxidation > sulfation.[3]

Caption: Primary metabolic pathways of this compound.

Safety Pharmacology

Preclinical studies have indicated a favorable safety profile for this compound. Notably, it has demonstrated a lower potential for drug-induced hepatotoxicity compared to benzbromarone.[9] In vitro assays assessing mitochondrial membrane potential, a marker for potential liver toxicity, showed significantly higher IC50 values for this compound (258 to 1830 µmol/L) compared to benzbromarone (1.11 to 9.34 µmol/L).[9] Furthermore, in vivo studies in animals did not reveal evidence of liver toxicity.[10]

Conclusion

The preclinical data for this compound strongly support its development as a novel treatment for hyperuricemia and gout. Its potent and selective inhibition of URAT1 translates to significant uricosuric and plasma urate-lowering effects in a relevant animal model. The favorable pharmacokinetic profile and the reduced risk of hepatotoxicity compared to older uricosuric agents position this compound as a promising therapeutic option. Further clinical investigations are ongoing to establish its efficacy and safety in patient populations.

References

- 1. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Main contribution of UGT1A1 and CYP2C9 in the metabolism of UR-1102, a novel agent for the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JW Pharmaceutical’s gout drug safe in nephropathy patients < Pharma < Article - KBR [koreabiomed.com]

- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Epaminurad's Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epaminurad (also known as UR-1102) is a novel, orally active, selective uric acid transporter 1 (URAT1) inhibitor under investigation for the treatment of hyperuricemia and gout.[1][2] Its mechanism of action centers on the potent and selective inhibition of URAT1, a key transporter responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[3][4] Preclinical and clinical studies have demonstrated its efficacy in reducing serum urate levels.[4][5] This guide provides a comprehensive overview of the target selectivity profile of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the URAT1 transporter located in the apical membrane of renal proximal tubular cells.[6] URAT1 is a member of the organic anion transporter (OAT) family and plays a crucial role in regulating serum uric acid levels by reabsorbing uric acid from the renal tubules back into the bloodstream.[6] By selectively blocking this transporter, this compound interrupts the reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[3][4] This targeted action addresses a primary cause of hyperuricemia, which is often characterized by the under-excretion of uric acid.[5]

Quantitative Selectivity Profile

This compound demonstrates high selectivity for URAT1 over other organic anion transporters, namely OAT1 and OAT3.[1][6] This selectivity is crucial as OAT1 and OAT3 are involved in the secretion of uric acid into the urine; their inhibition could counteract the therapeutic effect of URAT1 inhibition.[4] The inhibitory potency of this compound has been quantified using in vitro assays, with the results summarized in the table below.

| Target | Ligand | Ki (μM) | Assay System | Reference |

| URAT1 | This compound | 0.057 ± 0.036 | HEK293 cells transiently expressing URAT1 | [1] |

| OAT1 | This compound | 7.2 ± 0.8 | HEK293 cells transiently expressing OAT1 | [1] |

| OAT3 | This compound | 2.4 ± 0.2 | HEK293 cells transiently expressing OAT3 | [1] |

Table 1: In Vitro Inhibitory Potency of this compound

The data clearly indicates that this compound is significantly more potent at inhibiting URAT1 compared to OAT1 and OAT3, with selectivity ratios (Ki OATx / Ki URAT1) of approximately 126-fold for OAT1 and 42-fold for OAT3.

Experimental Methodologies

In Vitro Transporter Inhibition Assay

While detailed, step-by-step protocols are not publicly available, the foundational research on this compound's selectivity utilized an in vitro system with Human Embryonic Kidney 293 (HEK293) cells.[1][7]

General Workflow:

-

Cell Culture and Transfection: HEK293 cells are cultured and then transiently transfected with plasmids encoding for the specific transporters: URAT1, OAT1, or OAT3.[1]

-

Substrate Uptake Assay: The transfected cells are incubated with a radiolabeled substrate. For URAT1, this is typically [14C]uric acid, and for OAT1 and OAT3, it is often [3H]p-aminohippuric acid (PAH).[1]

-

Inhibition Assessment: The assay is performed in the presence of varying concentrations of this compound (or a vehicle control).[1]

-

Measurement and Analysis: After incubation, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter. The inhibition curves are then generated, and Ki values are calculated to determine the inhibitory potency of this compound against each transporter.

Safety Pharmacology Profile

This compound has been shown to have a favorable safety profile in preclinical and clinical studies.[5][8] Notably, it demonstrates a lower in vitro potential for mechanisms associated with the hepatotoxicity of the older uricosuric agent, benzbromarone, such as mitochondrial toxicity and the formation of reactive metabolites.[5]

Mitochondrial Toxicity Assessment: Standard in vitro assays are employed to assess the potential for drug-induced mitochondrial dysfunction. A common method is the "glucose-galactose" assay. In this assay, cells (often HepG2, a human liver cell line) are cultured in media containing either glucose or galactose as the primary energy source. Cells grown in galactose-containing medium are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. A compound that shows significantly greater toxicity in the galactose medium compared to the glucose medium is flagged as a potential mitochondrial toxicant.

Reactive Metabolite Formation Assay: The potential for a drug to form reactive metabolites is often assessed using in vitro systems with liver microsomes or hepatocytes. These assays typically involve incubating the drug with the liver preparation in the presence of a trapping agent, such as glutathione (GSH). Reactive metabolites formed during drug metabolism will covalently bind to GSH, and the resulting GSH adducts can be detected and quantified using liquid chromatography-mass spectrometry (LC-MS). An increased formation of GSH adducts indicates a higher potential for the drug to generate reactive metabolites, which can be associated with idiosyncratic drug toxicities.

While specific data from these safety assays for this compound are not detailed in the public domain, the available literature indicates a lower risk compared to older drugs in its class.[5]

Conclusion

This compound is a highly selective inhibitor of the URAT1 transporter, a key regulator of uric acid homeostasis. Its selectivity profile, characterized by potent inhibition of URAT1 and significantly weaker inhibition of OAT1 and OAT3, provides a targeted mechanism for reducing serum uric acid levels. This selectivity, coupled with a favorable preclinical safety profile that suggests a lower risk of mitochondrial toxicity and reactive metabolite formation compared to earlier-generation uricosurics, positions this compound as a promising therapeutic candidate for the management of hyperuricemia and gout. Further research and the publication of more detailed preclinical and clinical data will continue to refine our understanding of this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Epaminurad for the hURAT1 Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Epaminurad (also known as UR-1102) for the human urate transporter 1 (hURAT1). This compound is a potent and selective URAT1 inhibitor under investigation for the treatment of hyperuricemia and gout.[1][2] Its mechanism of action is centered on the inhibition of hURAT1, a crucial protein in the renal reabsorption of uric acid.[1][3][4] By blocking this transporter, this compound promotes the excretion of uric acid, thereby lowering its concentration in the blood.[1] This document compiles quantitative binding data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Data Presentation: Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to hURAT1 and selectivity over other organic anion transporters (OATs), which is a critical attribute for minimizing off-target effects. The following table summarizes the key binding affinity parameters.

| Target Transporter | Ligand | Parameter | Value (µM) |

| hURAT1 | This compound | Ki | 0.057 ± 0.036 [5][6][7] |

| hOAT1 | This compound | Ki | 7.2 ± 0.8[5][6][7] |

| hOAT3 | This compound | Ki | 2.4 ± 0.2[5][6][7] |

| hURAT1 | Benzbromarone | IC50 | 0.0372[8] |

| hURAT1 | Lesinurad | IC50 | 0.190[8] |

| hURAT1 | Probenecid | IC50 | 30.0[8] |

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The binding affinity of this compound for hURAT1 is typically determined through in vitro cell-based assays. The following is a detailed methodology based on commonly employed protocols for transporter inhibition studies.[5][6][9]

Objective: To determine the inhibition constant (Ki) of this compound for the hURAT1 transporter.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

-

Expression Vectors: Plasmids containing the cDNA for human URAT1 (SLC22A12), OAT1 (SLC22A6), and OAT3 (SLC22A8).

-

Substrates: Radiolabeled [14C]uric acid (for hURAT1) and [3H]p-aminohippuric acid (PAH) (for hOAT1 and hOAT3).

-

Test Compound: this compound (UR-1102).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are transiently transfected with the expression vectors for hURAT1, hOAT1, or hOAT3 using a suitable transfection reagent. Control cells are transfected with an empty vector.

-

Cells are typically seeded in 24- or 48-well plates and allowed to express the transporters for 24-48 hours post-transfection.

-

-

Uptake Inhibition Assay:

-

The cell monolayers are washed with pre-warmed assay buffer.

-

Cells are pre-incubated for a short period (e.g., 10-15 minutes) with the assay buffer containing various concentrations of this compound (e.g., ranging from 0 to 12 µM).[5][6][9]

-

The uptake reaction is initiated by adding the assay buffer containing the radiolabeled substrate ([14C]uric acid for hURAT1-expressing cells or [3H]PAH for hOAT1/3-expressing cells) and the corresponding concentration of this compound.

-

The incubation is carried out for a defined period (e.g., 5-10 minutes) at 37°C.

-

The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

-

-

Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

The protein concentration in each well is determined to normalize the uptake data.

-

The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the transporter.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound's interaction with hURAT1.

Caption: Experimental workflow for determining this compound's binding affinity.

Caption: Mechanism of action of this compound on the hURAT1 transporter.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | TargetMol [targetmol.com]

The Uricosuric Effect of Epaminurad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epaminurad (also known as URC102 or UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1, a key protein in the renal reabsorption of uric acid, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] This technical guide provides an in-depth overview of the uricosuric effect of this compound, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Mechanism of Action: Selective URAT1 Inhibition

The primary mechanism driving the uricosuric effect of this compound is its selective inhibition of the hURAT1 transporter located in the apical membrane of renal proximal tubular cells.[4] In the complex process of uric acid homeostasis, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting this transporter, this compound effectively reduces the reabsorption of uric acid, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.[3][6]

Notably, this compound exhibits high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3, which are also involved in urate handling.[4][7] This selectivity is a key differentiator from some older uricosuric agents and may contribute to a more favorable safety profile by minimizing off-target effects.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies investigating the uricosuric effect of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | Parameter | Value (µM) |

| hURAT1 | Ki | 0.057 ± 0.036 |

| hOAT1 | Ki | 7.2 ± 0.8 |

| hOAT3 | Ki | 2.4 ± 0.2 |

| Data sourced from MedchemExpress.[3] |

Table 2: Preclinical Pharmacokinetics of this compound in Tufted Capuchin Monkeys (Single Oral Dose)

| Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |

| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |

| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |

| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |

| Data sourced from MedchemExpress.[3] |

Table 3: Preclinical Uricosuric Effect of this compound in Tufted Capuchin Monkeys (Day 3 of Dosing)

| Treatment Group | Average Plasma Uric Acid Reduction from Baseline (%) | Fractional Excretion of Uric Acid (FEUA) (% Change from Control) |

| This compound 3 mg/kg | Significant Reduction | Significant Increase |

| This compound 10 mg/kg | Significant Reduction | Significant Increase |

| This compound 30 mg/kg | Significant Reduction | Significant Increase |

| Benzbromarone 100 mg/kg | Comparable to this compound 3 mg/kg | Comparable to this compound 3 mg/kg |

| Qualitative summary based on reported significant effects.[3] |

Table 4: Phase 2b Clinical Trial Efficacy of this compound in Patients with Gout (Week 4)

| Treatment Group | N | Proportion of Patients with sUA < 6 mg/dL (%) | Proportion of Patients with sUA < 5 mg/dL (%) | Mean Percent Change in sUA from Baseline (%) |

| Placebo | 38 | 0.0 | Not Reported | +1.2 (± 7.75) |

| This compound 3 mg | 37 | 54.05 | Significantly Greater than Placebo | Significant Reduction |

| This compound 6 mg | 39 | 71.79 | Significantly Greater than Placebo | Significant Reduction |

| This compound 9 mg | 36 | 88.89 | Significantly Greater than Placebo | -54.3 (± 12.4) |

| Febuxostat 80 mg | 19 | 84.21 | Not Reported | Significant Reduction |

| Data compiled from multiple sources referencing the phase 2b trial (NCT04804111).[5][7][8][9][10] |

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This assay is designed to determine the inhibitory potency of a test compound on the hURAT1 transporter expressed in a cellular system.

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the hURAT1 transporter (SLC22A12 gene).[4][11]

-

Substrate: Radiolabeled ([14C]) uric acid or a fluorescent substrate analog is used to measure uptake.[11]

-

Protocol Outline:

-

Cell Seeding: HEK293-hURAT1 cells are seeded into multi-well plates and grown to a confluent monolayer.

-

Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).[11]

-

Uptake Initiation: The pre-incubation solution is replaced with a solution containing the substrate (e.g., uric acid) and the respective concentrations of the test compound.

-

Uptake Termination: After a short incubation period (e.g., 2-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.[11]

-

Cell Lysis and Quantification: Cells are lysed, and the intracellular substrate concentration is quantified using scintillation counting (for radiolabeled substrate) or fluorescence measurement.

-

Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated from the IC50.

-

Preclinical Uricosuric Effect in a Non-Human Primate Model

Tufted capuchin monkeys are a suitable model for studying uricosuric agents due to their low uricase activity, which results in higher plasma urate levels compared to other non-primate species.

-

Animal Model: Tufted capuchin monkeys.

-

Dosing: this compound is administered orally, once daily, for a specified duration (e.g., 3 consecutive days).[3]

-

Sample Collection:

-

Blood: Collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours) to determine plasma concentrations of this compound and uric acid.

-

Urine: Collected over a defined interval (e.g., 0-8 hours post-dosing) to measure urine volume, and uric acid and creatinine concentrations.

-

-

Key Parameters Measured:

-

Pharmacokinetics: Cmax, Tmax, T1/2, AUC.

-

Pharmacodynamics:

-

Plasma Uric Acid (PUA) levels.

-

Urinary Uric Acid Excretion.

-

Fractional Excretion of Uric Acid (FEUA), calculated as: (Urine Uric Acid * Plasma Creatinine) / (Plasma Uric Acid * Urine Creatinine) * 100.

-

-

-

Analytical Methods: Uric acid and creatinine levels in plasma and urine are typically measured using enzymatic colorimetric assays or HPLC-based methods.

Phase 2b Clinical Trial in Gout Patients (NCT04804111)

This study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[7][10]

-

Patient Population: Adult patients (19-70 years) diagnosed with gout and a baseline sUA level ≥ 7.0 mg/dL.[12]

-

Exclusion Criteria: Included, but not limited to, urolithiasis within 5 years, significant renal impairment (eGFR <30 mL/min/1.73m²), uncontrolled hypertension or diabetes, and prior treatment with certain urate-lowering therapies.[12]

-

Study Design:

-

Screening and Washout: Patients underwent a screening period and washout of any previous urate-lowering therapies.

-

Randomization: Patients were randomized to receive once-daily oral doses of this compound (3 mg, 6 mg, or 9 mg), placebo, or an active comparator (febuxostat 80 mg) for 12 weeks.[3][10]

-

Gout Flare Prophylaxis: All patients received prophylaxis for gout flares as per the study protocol.[3]

-

-

Primary Efficacy Endpoint: The proportion of patients with a sUA level < 6.0 mg/dL at Week 4.[10]

-

Secondary Efficacy Endpoints:

-

Analytical Method: Serum uric acid levels are typically determined using a specific uricase-based enzymatic method in a central laboratory.[13]

References

- 1. acb.org.uk [acb.org.uk]

- 2. biolabo.fr [biolabo.fr]

- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. A Therapeutic Confirmatory Study of this compound Versus Febuxostat in Gout Patients [ctv.veeva.com]

- 9. Determination of uric acid in human urine and serum by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. clinicaltrial.be [clinicaltrial.be]

- 13. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

Epaminurad: A Technical Guide to its Role in Uric Acid Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epaminurad (also known as URC102 or UR-1102) is a novel, orally administered small molecule under investigation for the treatment of hyperuricemia and gout.[1] It functions as a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[2] By selectively targeting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum urate (sUA) levels.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role in uric acid reabsorption.

Introduction to Uric Acid Homeostasis and the Role of URAT1

Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, elevated levels, a condition known as hyperuricemia, can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[3] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately two-thirds of daily urate excretion occurring via this route. This process involves a complex interplay of transporters in the renal proximal tubules that mediate both reabsorption and secretion.

Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family and is predominantly located on the apical membrane of renal proximal tubular cells.[4] It is a primary transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream.[4] Therefore, inhibition of hURAT1 presents a logical therapeutic strategy for reducing serum urate levels in patients with hyperuricemia and gout.[3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of hURAT1.[1] By binding to and blocking the function of this transporter, this compound prevents the reabsorption of uric acid from the renal tubules, leading to increased urinary excretion of uric acid and a subsequent reduction in serum urate concentrations.[1] Preclinical studies have demonstrated that this compound exhibits high selectivity for URAT1 over other organic anion transporters, such as OAT1 and OAT3, which are involved in the secretion of uric acid.[2][5] This selectivity is advantageous as the inhibition of secretory transporters can counteract the uricosuric effect.[5]

Signaling Pathway of Uric Acid Reabsorption and this compound Inhibition

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of this compound's inhibitory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Epaminurad (UR-1102): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epaminurad (also known as UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of gout and hyperuricemia. Developed by JW Pharmaceutical, this compound represents a promising therapeutic advancement, offering a targeted mechanism to increase uric acid excretion. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing key data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by elevated levels of serum uric acid (sUA), leading to the deposition of monosodium urate crystals in joints and soft tissues. The management of gout primarily focuses on lowering sUA levels to a target of <6 mg/dL. While existing therapies such as xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and other uricosuric agents are available, there remains a need for new treatments with improved efficacy, safety, and tolerability profiles.

This compound emerges as a potent and selective inhibitor of hURAT1, a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By selectively blocking hURAT1, this compound promotes the excretion of uric acid, thereby lowering sUA levels.

Discovery and Mechanism of Action

This compound was identified as a selective URAT1 inhibitor with a significantly higher affinity for hURAT1 compared to other organic anion transporters (OATs), such as OAT1 and OAT3. This selectivity is crucial as non-selective inhibition of OATs can interfere with the excretion of other endogenous and exogenous substances, potentially leading to adverse effects.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against hURAT1, OAT1, and OAT3 was determined using in vitro assays.[1][2][3] The results demonstrate a high degree of selectivity for hURAT1.

| Transporter | This compound (UR-1102) Ki (μM) |

| hURAT1 | 0.057 ± 0.036 |

| OAT1 | 7.2 ± 0.8 |

| OAT3 | 2.4 ± 0.2 |

Preclinical Development

Preclinical studies were conducted to evaluate the pharmacokinetic profile and urate-lowering efficacy of this compound in animal models.

Pharmacokinetics in Tufted Capuchin Monkeys

A study in tufted capuchin monkeys, which have low uricase activity and consequently higher plasma urate levels, demonstrated that orally administered this compound has a favorable pharmacokinetic profile and is effective at reducing plasma uric acid.[1][4]

| Dose | Cmax (μg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |

| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |

| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |

| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |

Uricosuric and Urate-Lowering Effects

In the same study, this compound demonstrated potent uricosuric (increasing urinary uric acid excretion) and urate-lowering effects. Notably, the uricosuric effect of this compound at 3 mg/kg was comparable to that of benzbromarone at a much higher dose of 100 mg/kg.[1][4]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials and is currently in Phase 3 trials.

Phase 2b Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with gout. The primary endpoint was the proportion of patients with sUA levels < 0.36 mmol/L (<6 mg/dL) at week 4.

The study demonstrated a statistically significant and dose-dependent reduction in sUA levels with this compound compared to placebo.[5][6]

| Treatment Group | Proportion of Patients with sUA < 0.36 mmol/L (%) |

| Placebo | 0.00 |

| This compound 3 mg | 54.05 |

| This compound 6 mg | 71.79 |

| This compound 9 mg | 88.89 |

| Febuxostat 80 mg (reference) | 84.21 |

Phase 3 Clinical Trial (EPIC Study)

A Phase 3, multicenter, randomized, double-blind, active-controlled study (NCT05815901) is currently underway to further evaluate the efficacy and safety of this compound compared to febuxostat in a larger population of gout patients.

Metabolism

In vitro studies using human liver microsomes and hepatocytes have elucidated the metabolic pathways of this compound. The primary routes of metabolism are glucuronidation and oxidation.[7][8] Recombinant UGT1A1 and UGT1A3 have been identified as the major UGT isoforms responsible for glucuronidation, while CYP2C9 is the exclusive CYP isoform mediating oxidation.[7][8]

Experimental Protocols

In Vitro Transporter Inhibition Assay (General Protocol)

-

Cell Line: Human embryonic kidney (HEK293) cells transiently or stably expressing the target transporters (hURAT1, OAT1, or OAT3).

-

Substrate: A labeled substrate for each transporter is used (e.g., [14C]uric acid for hURAT1, or a fluorescent substrate).

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with a pre-incubation buffer.

-

Cells are then incubated with varying concentrations of this compound or vehicle control for a specified period.

-

The labeled substrate is added, and the uptake is allowed to proceed for a defined time.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of intracellular substrate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

The IC50 values are calculated from the concentration-response curves, and Ki values are determined using the Cheng-Prusoff equation.

-

Quantification of this compound in Plasma (General LC-MS/MS Method)

While the specific parameters for this compound are not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying small molecules in plasma would involve:

-

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Measurement of Serum Uric Acid (Enzymatic Colorimetric Method)

-

Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product. The intensity of the color is proportional to the uric acid concentration.

-

Procedure:

-

Serum samples are mixed with a reagent containing uricase, peroxidase, and the chromogenic substrate.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).

-

The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.

-

Visualizations

Caption: Mechanism of action of this compound on the URAT1 transporter.

Caption: The development workflow of this compound.

Caption: Metabolic pathways of this compound.

References

- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 2. atlas-medical.com [atlas-medical.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. bioivt.com [bioivt.com]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Epaminurad

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and detailed protocols for the in vivo evaluation of Epaminurad (also known as UR-1102 or URC-102), a selective URAT1 inhibitor for the treatment of hyperuricemia and gout.[1][2]

Mechanism of Action

This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), a protein located in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1][3] By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and consequently lowering its levels in the blood.[1] Preclinical studies have shown that this compound is highly selective for URAT1 over other organic anion transporters like OAT1 and OAT3.[3]

Below is a diagram illustrating the signaling pathway of URAT1 and the mechanism of action of this compound.

Caption: Mechanism of action of this compound in the renal proximal tubule.

Quantitative Data from In Vivo Animal Studies

The primary preclinical in vivo data for this compound comes from studies conducted in tufted capuchin monkeys, which are a suitable model due to their low uricase activity, leading to higher baseline plasma urate levels.

Pharmacokinetic Parameters of this compound in Tufted Capuchin Monkeys (Single Oral Dose)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |

| 3 | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |

| 10 | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |

| 30 | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |

Data presented as mean ± SD.[4]

Uricosuric and Urate-Lowering Effects in Tufted Capuchin Monkeys

| Treatment Group | Dose (mg/kg) | Administration | Key Findings |

| This compound | 3, 10, 30 | Oral, once daily for 3 consecutive days | Showed good uricosuric and urate-lowering effects. The 3 mg/kg dose demonstrated efficacy comparable to the highest dose of benzbromarone (100 mg/kg).[3] |

| Benzbromarone (Comparator) | 3, 10, 30, 100 | Oral, once daily for 3 consecutive days | Used as a comparator to evaluate the relative efficacy of this compound. |

Experimental Protocols

Protocol 1: Pharmacokinetic and Efficacy Study in Tufted Capuchin Monkeys

This protocol is based on the published preclinical studies of this compound.

Objective: To determine the pharmacokinetic profile and urate-lowering efficacy of this compound in a non-human primate model.

Animal Model:

-

Species: Tufted capuchin monkeys (Cebus apella)

-

Rationale for selection: These monkeys have naturally low uricase activity, resulting in higher and more human-like plasma urate concentrations.

-

Characteristics: Specify age, weight, and sex of the animals. Acclimatize animals to the housing conditions before the study.

Materials:

-

This compound (UR-1102)

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3] Note: The exact vehicle used in the monkey study is not specified in the available literature; this is a common formulation.

-

Benzbromarone (for comparator group)

-

Blood and urine collection supplies

-

Analytical equipment for measuring uric acid and this compound concentrations (e.g., HPLC-MS/MS)

Experimental Workflow:

Caption: General experimental workflow for in vivo animal studies.

Procedure:

-

Animal Preparation: House animals individually in metabolic cages to allow for the separate collection of urine and feces. Provide a standard diet and water ad libitum.

-

Dosing:

-

Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

-

Administer the formulation orally via gavage once daily for three consecutive days.

-

A vehicle control group should be included.

-

-

Sample Collection:

-

For Pharmacokinetics (Day 1): Collect blood samples at predose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

For Pharmacodynamics (Daily): Collect urine over a 24-hour period. Collect a blood sample at the end of each 24-hour period.

-

-

Sample Processing:

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Measure the total volume of urine collected over 24 hours and store an aliquot at -80°C.

-

-

Bioanalysis:

-

Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Measure the concentration of uric acid in plasma and urine samples.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) from the plasma concentration-time data.

-

Calculate the fractional excretion of uric acid (FEUA) using the formula: (Urine Uric Acid * Plasma Creatinine) / (Plasma Uric Acid * Urine Creatinine).

-

Compare the plasma uric acid levels and FEUA between the treatment groups and the vehicle control group.

-

Protocol 2: Representative Protocol for Efficacy Study in a Rodent Model of Hyperuricemia

As there are no specific published studies of this compound in rodent models, the following is a representative protocol for evaluating a uricosuric agent in a potassium oxonate-induced hyperuricemia model in rats.

Objective: To assess the urate-lowering efficacy of a test compound (e.g., this compound) in a rat model of hyperuricemia.

Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Induction of Hyperuricemia: Administration of potassium oxonate, a uricase inhibitor.

Materials:

-

Test compound (e.g., this compound)

-

Potassium oxonate

-

Vehicle for oral administration

-

Blood collection supplies

-

Analytical equipment for uric acid measurement

Procedure:

-

Animal Preparation: Acclimatize male rats (e.g., 200-250 g) for at least one week.

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.

-

-

Dosing:

-

Administer the test compound (this compound) or vehicle orally at the desired doses.

-

Include a positive control group (e.g., allopurinol or benzbromarone).

-

-

Sample Collection:

-

Collect blood samples via the tail vein or cardiac puncture at a specified time point after test compound administration (e.g., 2 hours).

-

-

Sample Processing and Analysis:

-

Separate serum and measure uric acid levels using a commercial kit or an enzymatic method.

-

-

Data Analysis:

-

Compare serum uric acid levels between the different treatment groups and the hyperuricemic control group.

-

Conclusion

The available in vivo data, primarily from studies in tufted capuchin monkeys, demonstrate that this compound is a potent urate-lowering agent with a favorable pharmacokinetic profile. The provided protocols offer a framework for conducting further preclinical evaluations of this compound and other uricosuric agents in both non-human primate and rodent models. Researchers should adapt these protocols based on their specific experimental objectives and available resources.

References

Application Notes and Protocols for Epaminurad URAT1 Inhibition Assay Using HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epaminurad (also known as UR-1102) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis.[4][5] Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.[6][7] this compound has demonstrated a strong urate-lowering effect by selectively targeting URAT1.[7][8]

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on URAT1 using a Human Embryonic Kidney 293 (HEK293) cell-based assay. HEK293 cells are a widely used in vitro model for studying the function of transporters like URAT1 due to their robust growth characteristics and high transfection efficiency.[8]

Principle of the Assay

This assay measures the uptake of uric acid into HEK293 cells that are transiently or stably overexpressing the human URAT1 transporter. The inhibitory effect of this compound is determined by quantifying the reduction in uric acid uptake in the presence of the compound. This can be achieved using either radiolabeled [14C]-uric acid or non-radiolabeled methods coupled with detection by techniques such as LC-MS/MS.

Data Presentation

The inhibitory potency of this compound and other reference compounds against URAT1 and related transporters can be summarized for comparative analysis.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds

| Compound | Transporter | Assay Type | Value (µM) |

| This compound (UR-1102) | URAT1 | Binding Affinity (Ki) | 0.057 ± 0.036 [1] |

| This compound (UR-1102) | OAT1 | Binding Affinity (Ki) | 7.2 ± 0.8[1] |

| This compound (UR-1102) | OAT3 | Binding Affinity (Ki) | 2.4 ± 0.2[1] |

| Benzbromarone | URAT1 | Inhibition (IC50) | ~0.3 - 0.5 |

| Probenecid | URAT1 | Inhibition (IC50) | ~40 - 80 |

Note: The provided value for this compound is its binding affinity (Ki). The IC50, which measures functional inhibition in a cellular context, can be determined using the protocols outlined below.

Experimental Protocols

Materials and Reagents

-

HEK293 cells

-

Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)

-

Mock vector (e.g., empty pcDNA3.1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Poly-D-lysine coated 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Uric Acid (radiolabeled or non-radiolabeled)

-

This compound

-

Reference inhibitors (e.g., Benzbromarone, Probenecid)

-

Cell lysis buffer

-

Scintillation cocktail (for radiolabeled assay)

-

LC-MS/MS system (for non-radiolabeled assay)

-

Protein assay kit (e.g., BCA assay)

Experimental Workflow

Caption: Experimental workflow for the URAT1 inhibition assay.

Detailed Methodologies

1. Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfect the cells with either the human URAT1 expression vector or a mock vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the URAT1 transporter.

2. Uric Acid Uptake Inhibition Assay ([14C]-Uric Acid Method)

-

Wash the transfected cells twice with pre-warmed HBSS or a similar physiological buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound, a reference inhibitor, or vehicle control (e.g., DMSO).

-

Initiate the uptake reaction by adding HBSS containing a fixed concentration of [14C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the inhibitor.

-

Allow the uptake to proceed for a predetermined linear time frame (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

In parallel, use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay for normalization.

3. Uric Acid Uptake Inhibition Assay (Non-Radiolabeled Method)

-

Follow steps 1 and 2 from the radiolabeled protocol.

-

Initiate the uptake reaction by adding HBSS containing a fixed concentration of unlabeled uric acid (e.g., 50-100 µM) and the inhibitor.

-

Follow steps 4 and 5 from the radiolabeled protocol.

-

Lyse the cells and prepare the samples for LC-MS/MS analysis to quantify the intracellular concentration of uric acid.

-

Normalize the uric acid concentration to the total protein content of each well.

4. Data Analysis

-

Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells (background) from the total uptake in URAT1-transfected cells.

-

Determine the percentage of inhibition for each concentration of this compound by comparing the specific uptake in the presence of the inhibitor to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of URAT1 Inhibition by this compound

URAT1 functions as a urate-anion exchanger, reabsorbing uric acid from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions like lactate or nicotinate. This compound selectively binds to URAT1, blocking the transporter's ability to bind and translocate uric acid, thereby increasing the excretion of uric acid in the urine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 5. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 7. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Epaminurad: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epaminurad (also known as UR-1102) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[3][4][5] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of hyperuricemia and gout.[6] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: Inhibitory Activity of this compound

| Target | Inhibition Constant (Ki) | Reference |

| URAT1 | 0.057 ± 0.036 µM | [1][2] |

| OAT1 | 7.2 ± 0.8 µM | [1][2] |

| OAT3 | 2.4 ± 0.2 µM | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (241.52 mM) | Ultrasonic treatment may be needed to fully dissolve. | [1] |

| In vivo formulation 1 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication for a clear solution. | [1] |

| In vivo formulation 2 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication for a clear solution. | [1] |

| In vivo formulation 3 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 90% Corn Oil. Requires sonication for a clear solution. | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This transporter is a member of the organic anion transporter (OAT) family.[3][5] URAT1 mediates the reabsorption of uric acid from the renal ultrafiltrate back into the bloodstream in exchange for an intracellular anion. By blocking this transporter, this compound interrupts this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels.

Caption: Mechanism of this compound action on the URAT1 transporter.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 100 mg/mL).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: It is recommended to prepare a fresh dilution from the stock solution for each experiment.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the this compound DMSO stock solution into cell culture medium for use in experiments.

Materials:

-

This compound stock solution (from Protocol 1)

-

Pre-warmed complete cell culture medium (specific to the cell line being used)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

-

Important: To avoid precipitation, it is recommended to first make an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in medium (to 100 µM) and then further dilute this intermediate solution 1:10 into the final cell culture plate.

-

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

Gently mix the working solutions by pipetting or inverting the tube.

-

Pre-warming the cell culture medium to 37°C before adding the this compound solution can help prevent precipitation.[6]

-

If precipitation occurs upon dilution into the aqueous medium, brief sonication or warming to 37°C may help to redissolve the compound.[6]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay, such as a urate uptake assay in HEK293 cells overexpressing hURAT1.

Caption: General workflow for an in vitro this compound cell-based assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Multiple organic anion transporters contribute to net renal excretion of uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for a Phase III Clinical Trial of Epaminurad in Gout Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1] This process is a direct consequence of chronic hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[2][3] Current therapeutic strategies primarily focus on lowering sUA through urate-lowering therapies (ULTs).[4] While effective, existing treatments like xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and other uricosuric agents have limitations, including potential adverse effects and inadequate efficacy for all patients.[3][5]

Epaminurad (formerly URC102/UR-1102) is a novel, potent, and selective inhibitor of the human uric acid transporter 1 (hURAT1).[6][7] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid into the bloodstream.[1][2][3] By selectively blocking URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering sUA levels.[2][6] This targeted mechanism offers a promising alternative or complementary approach to existing gout therapies.[2] Phase II clinical trials have demonstrated this compound's efficacy in reducing sUA levels with a favorable safety and tolerability profile.[3][5][8]

These application notes provide a comprehensive protocol for a Phase III clinical trial designed to definitively evaluate the efficacy and safety of this compound for the treatment of gout in a large patient population.

Signaling Pathway of Uric Acid Reabsorption and this compound's Mechanism of Action

Uric acid homeostasis is primarily maintained by the kidneys through a balance of glomerular filtration, tubular reabsorption, and tubular secretion. The majority of filtered urate is reabsorbed in the proximal tubule, a process mediated by several transporters, with URAT1 playing a pivotal role.[1]

Caption: Mechanism of this compound in blocking uric acid reabsorption.

Clinical Trial Protocol

Trial Title: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Gout.

Trial Objective:

-

Primary Objective: To demonstrate the superiority of this compound compared to placebo in reducing serum uric acid (sUA) levels to a target of < 6.0 mg/dL at Week 12.

-

Secondary Objectives:

-

To evaluate the proportion of patients achieving a target sUA of < 5.0 mg/dL.

-

To assess the frequency of gout flares over the study period.

-

To evaluate the change from baseline in the size of tophi in patients with tophaceous gout.

-

To assess the safety and tolerability of this compound.

-

To compare the efficacy and safety of this compound with an active comparator (Febuxostat).[5][8]

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria:

-

Exclusion Criteria:

Treatment Arms:

-

Placebo (once daily).

All patients will receive prophylactic treatment with colchicine or a nonsteroidal anti-inflammatory drug (NSAID) for the first 8-12 weeks of the study to reduce the risk of treatment-induced gout flares.[8]

Study Duration: 24 weeks, with a long-term extension phase.

Experimental Workflow

Caption: High-level overview of the clinical trial workflow.

Key Experimental Protocols

1. Serum Uric Acid (sUA) Measurement:

-

Method: Uricase-based enzymatic colorimetric assay.

-

Procedure:

-

Collect whole blood via venipuncture into a serum separator tube.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 1,500 x g for 10 minutes.

-

Collect the serum supernatant and store at -80°C until analysis.

-

Thaw samples and analyze using a validated automated clinical chemistry analyzer.

-

-

Schedule of Assessment: Screening, Baseline (Day 1), Weeks 2, 4, 8, 12, 16, 20, and 24.[5][11]

2. Gout Flare Assessment:

-

Definition: Patient-reported acute joint pain, swelling, and tenderness, accompanied by a physician's confirmation of a gout flare.

-

Procedure:

-

Patients will be provided with a diary to record the occurrence, duration, and severity of any gout flares.

-

At each study visit, the investigator will review the patient's diary and conduct a physical examination to confirm and document any reported flares.

-

Pain severity will be assessed using a Visual Analog Scale (VAS).

-

-

Schedule of Assessment: Continuously throughout the 24-week study period.

3. Tophus Assessment (for patients with tophi):

-

Method: Standardized digital photography and measurement with calipers.

-

Procedure:

-

Identify and document a target tophus at baseline.

-

At each assessment, measure the longest diameter and the diameter perpendicular to it using calibrated calipers.

-

Take standardized digital photographs with a ruler for scale.

-

-

Schedule of Assessment: Baseline, Week 12, and Week 24.

4. Safety and Tolerability Monitoring:

-

Procedure:

-